molecular formula C14H29N2P B010253 1,3,2-Diazaphosphol-4-ene, 2-ethyl-1,3-dibutyl-4,5-dimethyl- CAS No. 106054-01-7

1,3,2-Diazaphosphol-4-ene, 2-ethyl-1,3-dibutyl-4,5-dimethyl-

Cat. No. B010253
M. Wt: 256.37 g/mol
InChI Key: RQICHKCPZXJYEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,2-Diazaphosphol-4-ene, 2-ethyl-1,3-dibutyl-4,5-dimethyl- is a chemical compound that belongs to the family of phosphorus-containing heterocycles. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis.

The synthesis method for 1,3,2-Diazaphosphol-4-ene, 2-ethyl-1,3-dibutyl-4,5-dimethyl- involves the reaction of 2-ethyl-1,3-dibutyl-4,5-dimethyl-1H-imidazole with chlorophosphine. The reaction proceeds in the presence of a base, such as potassium tert-butoxide, and yields the desired product in good yield.

Scientific research application

1,3,2-Diazaphosphol-4-ene, 2-ethyl-1,3-dibutyl-4,5-dimethyl- has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit antitumor activity against certain cancer cell lines. In materials science, it has been used as a precursor for the synthesis of phosphorus-containing polymers and dendrimers. In catalysis, it has been studied as a potential catalyst for various organic transformations.

Mechanism of action

The mechanism of action of 1,3,2-Diazaphosphol-4-ene, 2-ethyl-1,3-dibutyl-4,5-dimethyl- is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the proliferation of cancer cells through the induction of apoptosis. It has also been shown to exhibit DNA intercalation and topoisomerase II inhibition, which may contribute to its antitumor activity.

Biochemical and physiological effects

1,3,2-Diazaphosphol-4-ene, 2-ethyl-1,3-dibutyl-4,5-dimethyl- has been shown to exhibit antitumor activity against certain cancer cell lines. It has also been shown to exhibit DNA intercalation and topoisomerase II inhibition. However, its biochemical and physiological effects are not fully understood and require further investigation.

Advantages and limitations for lab experiments

One advantage of 1,3,2-Diazaphosphol-4-ene, 2-ethyl-1,3-dibutyl-4,5-dimethyl- is its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. However, one limitation is its limited availability and high cost, which may hinder its widespread use in research.

Future directions

There are several future directions for research on 1,3,2-Diazaphosphol-4-ene, 2-ethyl-1,3-dibutyl-4,5-dimethyl-. One direction is to investigate its potential applications in the development of new antitumor agents. Another direction is to explore its potential applications in materials science, such as the synthesis of new phosphorus-containing polymers and dendrimers. Additionally, further research is needed to fully understand its mechanism of action and biochemical and physiological effects.

properties

CAS RN

106054-01-7

Product Name

1,3,2-Diazaphosphol-4-ene, 2-ethyl-1,3-dibutyl-4,5-dimethyl-

Molecular Formula

C14H29N2P

Molecular Weight

256.37 g/mol

IUPAC Name

1,3-dibutyl-2-ethyl-4,5-dimethyl-1,3,2-diazaphosphole

InChI

InChI=1S/C14H29N2P/c1-6-9-11-15-13(4)14(5)16(12-10-7-2)17(15)8-3/h6-12H2,1-5H3

InChI Key

RQICHKCPZXJYEQ-UHFFFAOYSA-N

SMILES

CCCCN1C(=C(N(P1CC)CCCC)C)C

Canonical SMILES

CCCCN1C(=C(N(P1CC)CCCC)C)C

Other CAS RN

106054-01-7

synonyms

1,3,2-Diazaphosphol-4-ene, 2-ethyl-1,3-dibutyl-4,5-dimethyl-

Origin of Product

United States

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